molecular formula C9H12O3 B13306429 cis-3a-Methylhexahydroisobenzofuran-1,3-dione

cis-3a-Methylhexahydroisobenzofuran-1,3-dione

Cat. No.: B13306429
M. Wt: 168.19 g/mol
InChI Key: VYKXQOYUCMREIS-RCOVLWMOSA-N
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Description

cis-3a-Methylhexahydroisobenzofuran-1,3-dione: is a chemical compound with the molecular formula C9H12O3. It is also known by other names such as methylhexahydroisobenzofuran-1,3-dione and hexahydromethylphthalic anhydride . This compound belongs to the class of benzofurans and is characterized by its unique bicyclic structure, which includes a furan ring fused to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3a-Methylhexahydroisobenzofuran-1,3-dione typically involves the reaction of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol or its acetate counterpart . The reaction is carried out under solventless conditions at room temperature, resulting in the formation of the desired product. The crude product is then purified by rinsing with ethyl acetate and allowing it to dry .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-3a-Methylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isobenzofurans and related derivatives .

Comparison with Similar Compounds

Comparison: cis-3a-Methylhexahydroisobenzofuran-1,3-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(3aR,7aS)-7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione

InChI

InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3/t6-,9-/m0/s1

InChI Key

VYKXQOYUCMREIS-RCOVLWMOSA-N

Isomeric SMILES

C[C@]12CCCC[C@H]1C(=O)OC2=O

Canonical SMILES

CC12CCCCC1C(=O)OC2=O

Origin of Product

United States

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